3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine
Overview
Description
The compound “3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine” is a complex organic molecule that contains a pyrazole ring, a fluorophenyl group, and a propylamine chain. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone with hydrazine. The fluorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a fluorophenyl group, and a propylamine chain. The fluorine atom on the phenyl ring would be expected to have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the fluorophenyl group, and the propylamine chain. The pyrazole ring is a site of potential electrophilic substitution, while the fluorine atom on the phenyl ring could enhance the reactivity of the ring towards electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Synthesis and Characterization
Synthetic Routes and Chemical Characterization : Research has been conducted on the synthesis and analytical characterization of compounds with structures closely related to 3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine. These studies detail the synthetic methodologies, including condensation reactions, and the subsequent characterization using chromatographic, spectroscopic, and mass spectrometric techniques. For example, McLaughlin et al. (2016) reported the synthesis and characterization of a research chemical with a pyrazole core, indicating the importance of accurate identification in synthetic chemistry (McLaughlin et al., 2016).
Structural Elucidation through Crystallography : Structural characterization of pyrazole derivatives, including studies on their crystal structure through single-crystal X-ray diffraction, sheds light on the molecular geometry, conformation, and intermolecular interactions, as demonstrated by Kariuki et al. (2021) (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Potential Biological and Pharmacological Activities
Antimicrobial Properties : Certain derivatives of pyrazole compounds have been investigated for their antimicrobial activities. For instance, Mistry et al. (2016) synthesized Schiff’s base, azetidinones, and thiazolidinones derivatives and evaluated their in vitro antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Bioactive Amides and Amines Modification : The modification of biologically active amides and amines with fluorine-containing heterocycles has been studied, including the synthesis of fluorine-containing heterocyclic derivatives that could have significant biological implications (Sokolov & Aksinenko, 2012) (Sokolov & Aksinenko, 2012).
Applications in Material Science
- Polymeric Modification and Applications : Aly and El-Mohdy (2015) explored the radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels with various amines, including the synthesis of amine-treated polymers, which were evaluated for their antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Given the interesting structure of this compound, future research could explore its synthesis, characterization, and potential applications in various fields. This could include studies of its reactivity, its interactions with biological targets, and its potential uses in medicine or other industries .
Properties
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-13-5-1-3-11(7-13)9-17-10-12(8-16-17)4-2-6-15/h1,3,5,7-8,10H,2,4,6,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFCPQRBTURRQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.